Methyl 5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride
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Overview
Description
Methyl 5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride is a chemical compound with the molecular formula C9H17NO2.ClH and a molecular weight of 207.7 g/mol . It is a derivative of cyclohexanecarboxylic acid and is commonly used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride typically involves the esterification of 5-amino-2-methyl-cyclohexanecarboxylic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Methyl 5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid derivatives: Compounds with similar structures but different functional groups.
Amino acid derivatives: Compounds with similar amino groups but different carbon skeletons.
Uniqueness
Methyl 5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Methyl 5-amino-2-methyl-cyclohexanecarboxylate; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological applications. This article explores the compound's synthesis, biological effects, and relevant case studies.
Chemical Structure and Properties
Methyl 5-amino-2-methyl-cyclohexanecarboxylate; hydrochloride has the molecular formula C₉H₁₈ClNO₂ and a molecular weight of 207.7 g/mol. It appears as a white to almost white crystalline powder and is soluble in water, which enhances its suitability for biological applications. The compound features a cyclohexane ring substituted with an amino group and a methyl ester, contributing to its unique reactivity profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Alkylation of a cyclohexanecarboxylic acid derivative.
- Amination to introduce the amino group.
- Formation of the hydrochloride salt to enhance solubility.
Neurotransmitter Modulation
Research indicates that methyl 5-amino-2-methyl-cyclohexanecarboxylate; hydrochloride may function as a neurotransmitter modulator . Preliminary studies suggest it could influence pathways related to mood regulation and cognitive function. Its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors, points toward potential applications in treating neurological disorders.
Neuroprotective Effects
The compound has shown promise in neuroprotective studies, suggesting it may help mitigate neuronal damage in various conditions. This potential is based on its ability to interact with central nervous system receptors, which could lead to protective effects against neurodegenerative diseases.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Neurotransmitter Modulation | Influences serotonin and dopamine pathways | |
Neuroprotective Effects | Potential to protect neurons from damage | |
Solubility Enhancement | Hydrochloride form increases solubility in water |
Case Study: Neuroprotective Applications
In a study examining the effects of methyl 5-amino-2-methyl-cyclohexanecarboxylate; hydrochloride on neuronal cultures exposed to oxidative stress, researchers found that treatment with the compound significantly reduced cell death compared to controls. This suggests that the compound may have therapeutic potential in conditions characterized by oxidative stress-induced neuronal injury.
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl 5-amino-2-methylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-6-3-4-7(10)5-8(6)9(11)12-2;/h6-8H,3-5,10H2,1-2H3;1H |
InChI Key |
CIOPZBFOTICHTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C(=O)OC)N.Cl |
Origin of Product |
United States |
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